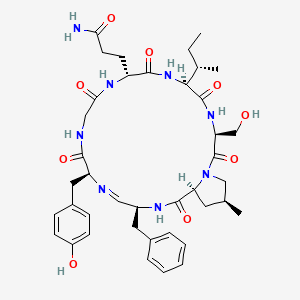

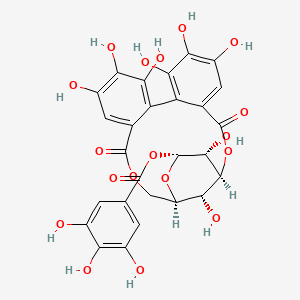

Isocorilagin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

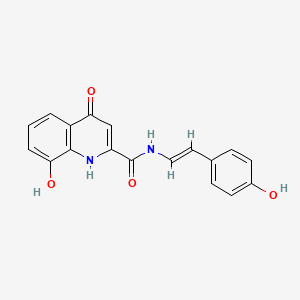

Isocorilagin is a natural product found in Alchornea triplinervia, Pelargonium reniforme, and Phyllanthus niruri with data available.

Aplicaciones Científicas De Investigación

Antiviral Activity Against Influenza A Virus

Isocorilagin, derived from Canarium album (Lour.) Raeusch, exhibits potent antiviral activity against various strains of influenza A virus (IAV). It acts as a neuraminidase inhibitor, hindering the virus's release, and is effective against strains like H1N1 and H3N2. Molecular docking studies suggest its potential in being effective against a range of influenza strains without producing drug resistance (Chen et al., 2019).

Allelopathic and Antioxidant Activities

This compound, isolated from Alchorneopsis floribunda Müll. Arg., demonstrates significant allelopathic and antioxidant activities. In germination assays, it exhibited inhibitory effects, and its radical scavenging activity was found to be higher than standard antioxidants like Trolox and butylated hydroxyanisole (Batista et al., 2013).

Conformational Studies in Natural Products

A study focusing on the structural analysis of this compound revealed it as a result of a solvent-induced conformational transition of corilagin, rather than its diastereoisomer. This highlights the importance of careful structural elucidation in natural products, especially those containing saccharide moieties (Sprenger et al., 2016).

Cholinesterase Inhibitor for Alzheimer's Disease

This compound has been identified as a dual cholinesterase inhibitor, showing significant inhibitory activities against acetylcholinesterase and butyrylcholinesterase. This suggests its potential as a therapeutic agent for Alzheimer's disease. Its potency was found to be greater than galanthamine, a clinically used inhibitor (Koay et al., 2014).

Potential Breast Cancer Treatment

This compound has been evaluated for its potential as a selective inhibitor of the estrogen receptor alpha (ER-α), which is crucial in breast cancer development. In silico docking studies have shown that this compound exhibits the best docking score towards ER-α among other compounds tested (Afrin et al., 2018).

Immunomodulatory and Anticancer Activities

This compound, among other phenolics from emblica fruit, has demonstrated significant immunomodulatory properties and anticancer potential in vitro. It showed stimulatory effects on splenocyte proliferation and exhibited cytotoxicity against human breast cancer cell lines, suggesting its potential in cancer therapy (Liu et al., 2012).

Propiedades

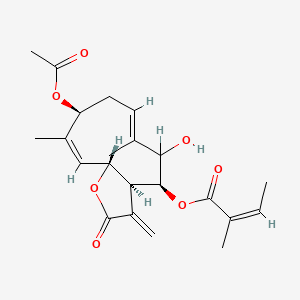

Fórmula molecular |

C27H22O18 |

|---|---|

Peso molecular |

634.5 g/mol |

Nombre IUPAC |

[(1S,19R,21R,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27-/m1/s1 |

Clave InChI |

TUSDEZXZIZRFGC-LNBIJUBGSA-N |

SMILES isomérico |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O |

SMILES canónico |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O |

Sinónimos |

isocorilagin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2r)-2-Azanyl-3-[(1r,2s)-2-Oxidanyl-1-Phosphono-Propyl]sulfanyl-Propanoic Acid](/img/structure/B1251985.png)